Cas no 1270561-54-0 (4-(azetidin-2-yl)-1H-indole)

4-(Azetidin-2-yl)-1H-indole is a heterocyclic compound featuring an indole core fused with an azetidine ring, offering a unique structural motif for medicinal chemistry and drug discovery. Its rigid bicyclic framework enhances binding affinity and selectivity in biological targets, making it a valuable intermediate for developing pharmacologically active molecules. The azetidine moiety introduces constrained ring geometry, potentially improving metabolic stability and bioavailability. This compound is particularly useful in the synthesis of ligands for receptors such as serotonin and dopamine, where the indole scaffold is prevalent. Its synthetic versatility allows for further functionalization, enabling tailored modifications for structure-activity relationship studies. Suitable for research applications in neuroscience and oncology.
4-(azetidin-2-yl)-1H-indole structure
4-(azetidin-2-yl)-1H-indole structure
Product name:4-(azetidin-2-yl)-1H-indole
CAS No:1270561-54-0
MF:C11H12N2
Molecular Weight:172.226382255554
CID:6285766
PubChem ID:55282533

4-(azetidin-2-yl)-1H-indole 化学的及び物理的性質

名前と識別子

    • 4-(azetidin-2-yl)-1H-indole
    • 1270561-54-0
    • EN300-1837455
    • AKOS006343633
    • インチ: 1S/C11H12N2/c1-2-8(11-5-7-13-11)9-4-6-12-10(9)3-1/h1-4,6,11-13H,5,7H2
    • InChIKey: DQUJHELGCIAFFG-UHFFFAOYSA-N
    • SMILES: N1CCC1C1=CC=CC2=C1C=CN2

計算された属性

  • 精确分子量: 172.100048391g/mol
  • 同位素质量: 172.100048391g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 193
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 27.8Ų
  • XLogP3: 1.6

4-(azetidin-2-yl)-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1837455-5.0g
4-(azetidin-2-yl)-1H-indole
1270561-54-0
5g
$3687.0 2023-06-03
Enamine
EN300-1837455-10.0g
4-(azetidin-2-yl)-1H-indole
1270561-54-0
10g
$5467.0 2023-06-03
Enamine
EN300-1837455-0.05g
4-(azetidin-2-yl)-1H-indole
1270561-54-0
0.05g
$1068.0 2023-09-19
Enamine
EN300-1837455-2.5g
4-(azetidin-2-yl)-1H-indole
1270561-54-0
2.5g
$2492.0 2023-09-19
Enamine
EN300-1837455-0.1g
4-(azetidin-2-yl)-1H-indole
1270561-54-0
0.1g
$1119.0 2023-09-19
Enamine
EN300-1837455-10g
4-(azetidin-2-yl)-1H-indole
1270561-54-0
10g
$5467.0 2023-09-19
Enamine
EN300-1837455-1.0g
4-(azetidin-2-yl)-1H-indole
1270561-54-0
1g
$1272.0 2023-06-03
Enamine
EN300-1837455-0.5g
4-(azetidin-2-yl)-1H-indole
1270561-54-0
0.5g
$1221.0 2023-09-19
Enamine
EN300-1837455-0.25g
4-(azetidin-2-yl)-1H-indole
1270561-54-0
0.25g
$1170.0 2023-09-19
Enamine
EN300-1837455-5g
4-(azetidin-2-yl)-1H-indole
1270561-54-0
5g
$3687.0 2023-09-19

4-(azetidin-2-yl)-1H-indole 関連文献

4-(azetidin-2-yl)-1H-indoleに関する追加情報

Recent Advances in the Study of 4-(azetidin-2-yl)-1H-indole (CAS: 1270561-54-0) in Chemical Biology and Pharmaceutical Research

The compound 4-(azetidin-2-yl)-1H-indole (CAS: 1270561-54-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold, which combines an indole moiety with an azetidine ring, exhibits promising biological activity, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have explored its utility as a versatile pharmacophore in drug discovery, with a focus on its role in targeting various disease pathways, including cancer, neurodegenerative disorders, and infectious diseases.

One of the key areas of investigation has been the synthesis and optimization of 4-(azetidin-2-yl)-1H-indole derivatives to enhance their pharmacokinetic and pharmacodynamic properties. Researchers have employed advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and multicomponent reactions, to generate a diverse library of analogs. These efforts have led to the identification of several lead compounds with improved binding affinity and selectivity for target proteins, such as kinases and G-protein-coupled receptors (GPCRs).

In a recent study published in the Journal of Medicinal Chemistry, a team of researchers demonstrated the efficacy of 4-(azetidin-2-yl)-1H-indole derivatives as potent inhibitors of a specific kinase implicated in tumor growth. The study utilized a combination of in silico docking simulations and in vitro assays to elucidate the molecular interactions between the compound and the kinase's active site. The results revealed that the azetidine ring plays a critical role in stabilizing the binding conformation, while the indole moiety contributes to hydrophobic interactions with key amino acid residues. These findings underscore the compound's potential as a scaffold for developing novel anticancer agents.

Another noteworthy application of 4-(azetidin-2-yl)-1H-indole is its use in the design of small-molecule modulators of neuroinflammatory pathways. A 2023 study in ACS Chemical Neuroscience highlighted the compound's ability to cross the blood-brain barrier (BBB) and exert anti-inflammatory effects in microglial cells. The researchers attributed this activity to the compound's ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, through modulation of the NF-κB signaling pathway. This research opens new avenues for the development of therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's.

Despite these promising developments, challenges remain in the clinical translation of 4-(azetidin-2-yl)-1H-indole-based compounds. Issues such as metabolic stability, oral bioavailability, and off-target effects need to be addressed through further structural optimization and preclinical studies. However, the growing body of research on this scaffold underscores its versatility and potential as a valuable tool in drug discovery. Future studies are expected to explore its applications in other therapeutic areas, such as immunology and infectious diseases, leveraging its unique chemical properties to target emerging pathogens and immune dysregulation.

In conclusion, 4-(azetidin-2-yl)-1H-indole (CAS: 1270561-54-0) represents a promising scaffold in chemical biology and pharmaceutical research, with demonstrated efficacy in targeting diverse biological pathways. Continued efforts to optimize its derivatives and elucidate their mechanisms of action will be critical for advancing this compound into clinical applications. The integration of computational and experimental approaches will further accelerate the discovery of novel therapeutics based on this versatile pharmacophore.

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